Methyl 2-(methylamino)acetate

Stereoselective Synthesis Michael Addition Chiral Building Blocks

Methyl 2-(methylamino)acetate (CAS 5473-12-1, also known as methyl sarcosinate, methyl N-methylglycinate, and sarcosine methyl ester) is an N-methylated amino acid ester with the molecular formula C₄H₉NO₂ and a molecular weight of 103.12 g/mol. It is characterized by a secondary amine and a methyl ester functional group, rendering it a versatile bifunctional building block in organic synthesis.

Molecular Formula C4H9NO2
Molecular Weight 103.12 g/mol
CAS No. 5473-12-1
Cat. No. B025476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(methylamino)acetate
CAS5473-12-1
Synonymssarcosine methyl ester
sarcosine methyl ester hydrochloride
Molecular FormulaC4H9NO2
Molecular Weight103.12 g/mol
Structural Identifiers
SMILESCNCC(=O)OC
InChIInChI=1S/C4H9NO2/c1-5-3-4(6)7-2/h5H,3H2,1-2H3
InChIKeyVXGABWCSZZWXPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(methylamino)acetate (CAS 5473-12-1): Chemical Identity, Class, and Procurement-Relevant Baseline Characteristics


Methyl 2-(methylamino)acetate (CAS 5473-12-1, also known as methyl sarcosinate, methyl N-methylglycinate, and sarcosine methyl ester) is an N-methylated amino acid ester with the molecular formula C₄H₉NO₂ and a molecular weight of 103.12 g/mol. It is characterized by a secondary amine and a methyl ester functional group, rendering it a versatile bifunctional building block in organic synthesis . This compound serves as a protected form of sarcosine, facilitating selective incorporation into peptide chains and enabling the synthesis of N-methylated amino acid derivatives, peptidomimetics, and creatine analogs [1]. The FDA Global Substance Registration System assigns it the Unique Ingredient Identifier (UNII) I682U0A29D, confirming its recognition as a distinct chemical entity [2]. Commercially, it is typically offered at a standard purity of 95% with analytical QC data (NMR, HPLC) provided by suppliers .

Why In-Class Sarcosine Analogs and Simple Amino Esters Cannot Be Interchanged with Methyl 2-(methylamino)acetate in Synthetic Workflows


The substitution of methyl 2-(methylamino)acetate with structurally similar analogs—such as sarcosine (free acid), ethyl sarcosinate, or glycine methyl ester—is not chemically equivalent due to fundamental differences in physical state, reactivity, and stereochemical outcomes. The compound's secondary amine and methyl ester groups impart distinct solubility, basicity, and nucleophilicity profiles that dictate its behavior in key transformations, including peptide coupling, Michael additions, and cyclization reactions. Furthermore, as a protected sarcosine equivalent, it uniquely enables chemoselective manipulations in multi-step syntheses where the free acid would lead to side reactions or require additional protection/deprotection steps . The quantitative evidence presented in the following section demonstrates that these differences are not marginal; they translate into measurable variations in reaction kinetics, diastereoselectivity, and synthetic efficiency, thereby precluding simple interchangeability in both research and industrial contexts [1].

Quantitative Evidence Guide: Verifiable Differentiation of Methyl 2-(methylamino)acetate vs. Key Analogs


Opposite Diastereofacial Selectivity in Michael Addition vs. Dialkylaminoacetates

In Michael addition reactions to α,β-unsaturated carbonyl compounds, lithiated methyl 2-(methylamino)acetate exhibits anti-selectivity, which is opposite to the syn-selectivity observed for lithiated (dialkylamino)acetates and its own corresponding amide. This stereochemical divergence is critical for accessing specific diastereomers in asymmetric synthesis [1].

Stereoselective Synthesis Michael Addition Chiral Building Blocks

Enhanced Cyclization Kinetics of Dipeptides Containing Sarcosine Methyl Ester vs. Glycine and Alanine Analogs

The methyl ester of the dipeptide glycylsarcosine cyclizes to the corresponding piperazinedione with a half-life of approximately 5 minutes at pH 7.3-8.5 and 25.0°C. This rate is more than an order of magnitude faster than the cyclization of the methyl ester of glycylglycine, and it is also considerably faster than the methyl esters of sarcosylglycine and glycylalanine [1].

Peptide Cyclization Reaction Kinetics Peptidomimetics

Physical State and Handling Advantages Over Sarcosine Free Acid

Methyl 2-(methylamino)acetate is a liquid at ambient temperature, with a predicted boiling point of 118.9°C at 760 mmHg and a flash point of 25.7°C, in contrast to sarcosine (free acid), which is a high-melting solid (mp 208-212°C dec.) that exhibits limited solubility in organic solvents [1]. The ester also possesses a predicted pKa of 7.44±0.10, reflecting its reduced basicity compared to the free amino acid, which has a calculated pKa of approximately 10.35 for its strongest basic center [2][3].

Process Chemistry Physical Properties Material Handling

Predicted LogP and Water Solubility Profile for Enhanced Bioavailability Design

The predicted partition coefficient (LogP) for methyl 2-(methylamino)acetate is -0.23, while its water solubility is estimated at 1,000,000 mg/L at 25°C, based on the LogP value of -0.63 [1][2]. These predicted values position the compound as highly water-soluble with a balanced hydrophilic-lipophilic profile, distinguishing it from more lipophilic analogs such as ethyl sarcosinate, which is expected to have a higher LogP due to its larger alkyl ester group [3].

Medicinal Chemistry Physicochemical Properties Drug Design

Optimal Research and Industrial Application Scenarios for Methyl 2-(methylamino)acetate Based on Verifiable Differentiation Evidence


Stereocontrolled Synthesis of Chiral β-Amino Acid Derivatives via Michael Addition

Researchers requiring anti-selective Michael addition products to α,β-unsaturated carbonyl compounds should prioritize methyl 2-(methylamino)acetate. Its lithiated form provides the opposite diastereofacial selectivity compared to dialkylaminoacetates and the corresponding amides, enabling the construction of specific stereoisomers that are inaccessible with alternative building blocks [1].

Rapid Construction of Conformationally Constrained Cyclic Peptides and Peptidomimetics

In the synthesis of cyclic peptides where fast cyclization kinetics are desired to suppress side reactions and improve yield, methyl 2-(methylamino)acetate-containing dipeptide esters are advantageous. The >10-fold rate enhancement observed in piperazinedione formation compared to glycine-based analogs supports its use in the efficient preparation of N-methylated cyclic scaffolds [1].

Liquid-Phase Peptide Synthesis and Automated Workflows

For automated or high-throughput peptide synthesis platforms requiring precise liquid dispensing, methyl 2-(methylamino)acetate is preferred over solid sarcosine free acid. Its liquid physical state at ambient temperature eliminates the need for solid handling and weighing, streamlining process development and reducing operator exposure [1][2].

Medicinal Chemistry Optimization of Water-Soluble Drug Candidates

Medicinal chemists aiming to enhance the aqueous solubility and reduce the lipophilicity of lead compounds should select methyl 2-(methylamino)acetate as a building block. Its low predicted LogP (-0.23) and high estimated water solubility position it as a superior choice over more lipophilic sarcosine esters (e.g., ethyl) for synthesizing polar, bioavailable molecules [1][2].

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